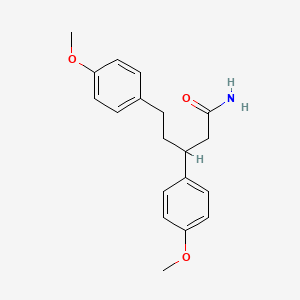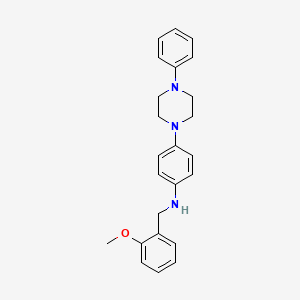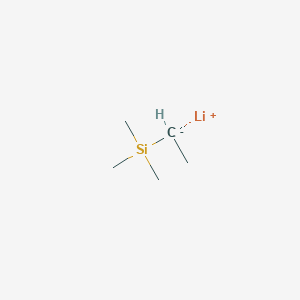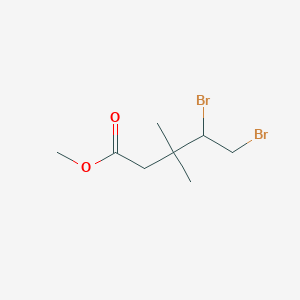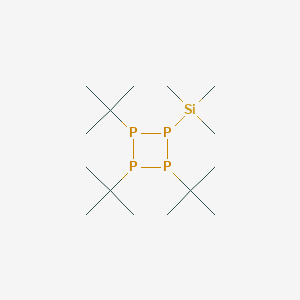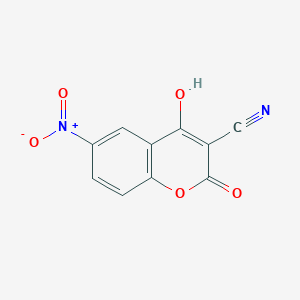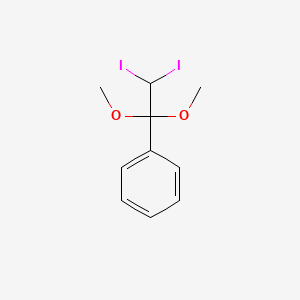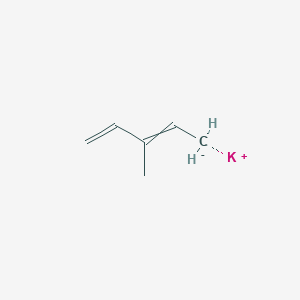
(1-Nitrooctane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitrooctane-1-sulfonyl)benzene is an organic compound that features both nitro and sulfonyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrooctane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. The nitration process introduces a nitro group (NO2) to the benzene ring, while the sulfonation process adds a sulfonyl group (SO3H). These reactions are examples of electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the addition of sulfur trioxide for sulfonation. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Nitrooctane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfonic acid.
Substitution: The compound can participate in further electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
(1-Nitrooctane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (1-Nitrooctane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution, while the sulfonyl group can act as a directing group in substitution reactions .
Comparaison Avec Des Composés Similaires
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzenesulfonic acid: Contains only a sulfonyl group attached to the benzene ring.
Nitrotoluene: Contains a nitro group and a methyl group attached to the benzene ring
Uniqueness: (1-Nitrooctane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
74737-92-1 |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
1-nitrooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21NO4S/c1-2-3-4-5-9-12-14(15(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3 |
Clé InChI |
MTEJQYDZTDFLOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


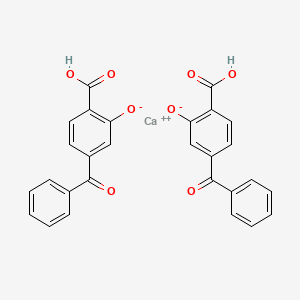
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
